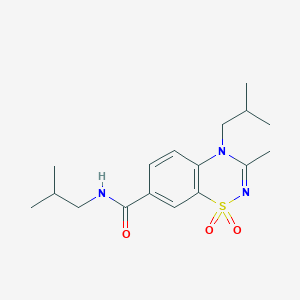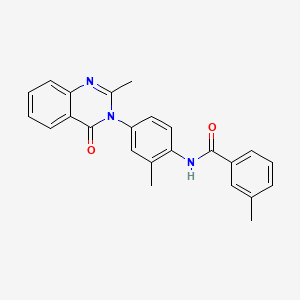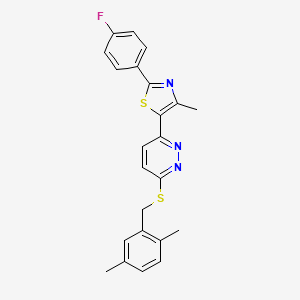![molecular formula C24H24F3N5O B11245420 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B11245420.png)
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). Imatinib specifically targets and inhibits the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
- The compound’s chemical structure consists of a benzamide core with a trifluoromethyl group and a pyrimidine ring substituted with a methyl group and a piperidine moiety.
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide: , is a significant therapeutic agent used primarily for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).
Métodos De Preparación
- Imatinib can be synthesized through several routes. One common method involves the condensation of 4-methyl-3-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group.
- Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
- Imatinib undergoes various chemical reactions:
Reduction: Reduction of the nitro group to an amino group during synthesis.
Substitution: Substitution reactions occur during the condensation step.
Acylation: Formation of the benzamide core.
- Common reagents include amines, acids, and reducing agents.
- Major products include Imatinib itself and its various salts (e.g., mesylate, picrate, citrate).
Aplicaciones Científicas De Investigación
Chemistry: Imatinib’s structural studies provide insights into its binding interactions with tyrosine kinases, aiding drug design.
Biology: It has applications in cell signaling research, especially related to kinases and cancer pathways.
Medicine: Beyond CML and GISTs, Imatinib is investigated for other cancers and autoimmune diseases.
Industry: Its industrial use extends to pharmaceutical production and drug development.
Mecanismo De Acción
- Imatinib selectively inhibits tyrosine kinases by binding to their ATP-binding sites. This prevents autophosphorylation and downstream signaling.
- Key molecular targets include BCR-ABL (in CML), c-KIT (in GISTs), and PDGFR (platelet-derived growth factor receptor).
Comparación Con Compuestos Similares
- Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases.
- Similar compounds include:
Dasatinib: Another TKI used in CML and GISTs.
Sunitinib: Targets multiple kinases, including VEGFR and PDGFR.
Nilotinib: Also used in CML treatment.
Propiedades
Fórmula molecular |
C24H24F3N5O |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H24F3N5O/c1-16-14-21(32-12-3-2-4-13-32)31-23(28-16)30-20-10-8-19(9-11-20)29-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,29,33)(H,28,30,31) |
Clave InChI |
WELXMOPDVGTCLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11245349.png)
![6-allyl-N-(2-ethyl-6-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245353.png)
![6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11245356.png)

![N-(2,6-dimethylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11245363.png)
![2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B11245367.png)
![N-(3,5-dimethylphenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11245370.png)

![methyl 4,5-dimethoxy-2-({[4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11245399.png)
![Furan-2-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B11245407.png)

![N-(2,6-difluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245417.png)
![2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11245418.png)

